3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry and pharmaceutical research. This particular compound is often explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
The compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its chemical structure includes a piperidine ring, which contributes to its pharmacological properties. The compound's registry number is CAS 79098-89-8, and it can be found in various chemical databases such as PubChem and CAS Common Chemistry .
The synthesis of 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves several key steps:
Industrial methods may include optimized conditions such as specific catalysts, controlled temperature and pressure, and purification techniques like crystallization or chromatography to ensure high yield and purity .
The molecular formula of 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride is C13H17Cl2N3O. The molecular structure features a quinazolinone core with a piperidine substituent. Key structural data includes:
The compound can participate in various chemical reactions typical for quinazolinones, including:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological profiles .
The mechanism of action for 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride involves interaction with various biological targets:
Research indicates that quinazolinone derivatives can exhibit significant activity against a range of biological targets, making them valuable in drug development .
Key physical properties of 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride include:
Chemical properties include reactivity patterns typical for quinazolinones, such as susceptibility to nucleophilic attack due to electron-deficient sites on the aromatic ring .
The compound has several scientific applications:
Research continues to explore its efficacy in treating conditions such as chronic pain, neurodegenerative diseases, and various cancers .
Fragment-based combinatorial screening has emerged as a powerful strategy for identifying dual-target inhibitors incorporating the 3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one scaffold. This approach systematically combines pharmacophore fragments to generate lead compounds with enhanced biological activity profiles. In pioneering work, researchers employed this methodology to develop BRD4 and PARP1 dual-target inhibitors for breast cancer therapy [5]. The quinazolinone-piperidine hybrid scaffold was strategically selected due to its demonstrated ability to interact with key enzymatic pockets while maintaining drug-like properties.
The screening process involved three iterative optimization rounds: First, a quinazolinone core was functionalized with piperidine fragments to establish preliminary BRD4 binding. Second, structure-activity relationship (SAR) studies guided substitutions at the C2 position of quinazolinone to enhance PARP1 inhibition. Finally, molecular docking validated the binding mode of the optimized compound 19d (ADTL-BPI1901) which exhibited micromolar potency against both targets (BRD4 IC₅₀ = 3.2 µM; PARP1 IC₅₀ = 1.8 µM) [5]. Computational analysis revealed that the protonated piperidine nitrogen formed a critical salt bridge with PARP1's Glu988, while the quinazolinone carbonyl participated in hydrogen bonding with BRD4's Asn140. This fragment-based approach successfully produced a single chemical entity capable of co-targeting two biologically validated cancer targets through synthetic lethality.
Table 1: Optimization Rounds in Fragment-Based Screening
Optimization Round | Structural Focus | Key Improvements | Biological Outcome |
---|---|---|---|
1 | Piperidine fragment selection | Established BRD4 binding | 10-15% target inhibition |
2 | Quinazolinone C2 modifications | Enhanced PARP1 affinity | Dual IC₅₀ values < 50 µM |
3 | Side chain functionalization | Improved pharmacokinetics | Tumor growth inhibition (TGI) = 78.2% |
Reductive amination serves as the cornerstone reaction for introducing piperidine subunits to the quinazolinone core, enabling precise structural diversification of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one derivatives. The synthetic sequence typically begins with the preparation of 4-oxo-3,4-dihydroquinazoline-3-carbaldehyde, which undergoes reductive amination with N-Boc-piperidin-3-amine under mild reducing conditions (NaBH₃CN, methanol, 0°C to room temperature). This Boc-protected intermediate is subsequently deprotected using HCl/dioxane, yielding the target compound as a crystalline dihydrochloride salt [2] [6].
Critical optimization studies have revealed that cyclization efficiency heavily depends on the electronic nature of substituents on the quinazoline ring. Electron-donating groups at the C6 position significantly accelerate reductive amination (yield increase >25%), while electron-withdrawing groups necessitate extended reaction times. Alternative pathways involve the construction of the quinazolinone core from 2-aminobenzamide and piperidine-containing aldehydes via cyclocondensation. This approach benefits from microwave assistance (100W, 140°C), reducing reaction times from 12 hours to 35 minutes while improving yields from 48% to 82% [6]. The dihydrochloride salt formation is optimized using 4M HCl in ethyl acetate, producing analytically pure material with >99% conversion as confirmed by ion chromatography.
Table 2: Comparative Analysis of Coupling Methods
Coupling Strategy | Reaction Conditions | Average Yield (%) | Reaction Time | Purity Profile |
---|---|---|---|---|
Reductive amination | NaBH₃CN/MeOH/0°C-RT | 68-75% | 8-12 hours | >95% (HPLC) |
Microwave cyclization | 140°C/100W/toluene | 82±3% | 35 minutes | >98% (HPLC) |
Acid-catalyzed condensation | PTSA/toluene/reflux | 57±5% | 24 hours | 90-93% (HPLC) |
Advanced multi-component reaction (MCR) protocols enable simultaneous construction of the quinazolinone framework and introduction of the piperidine subunit in a single synthetic operation. The Groebke-Blackburn-Bienaymé reaction has been successfully adapted for this purpose, combining 2-aminobenzamides, aldehydes, and isocyanides in a single vessel to yield complex 3-aminomethylpiperidinyl quinazolinones [4] [6]. This one-pot methodology significantly reduces synthesis steps compared to linear approaches while improving atom economy (>80% versus traditional routes' 45-60%).
Key innovations in MCR development include:
These MCR approaches allow rapid generation of structurally diverse analogs for SAR studies, particularly for C2 and N3 positions of the quinazolinone core. The methodology has proven scalable, with kilogram-scale demonstrations achieving consistent 88-91% yields in pilot plant equipment [4]. Reaction monitoring via in situ FTIR spectroscopy enables precise endpoint detection, minimizing impurity formation during scale-up.
Table 3: Multi-Component Reaction Performance Metrics
Method | Conditions | Scale Demonstrated | Byproduct Formation | Atom Economy |
---|---|---|---|---|
Conventional thermal | DMF/100°C/18h | 50g | 12-15% | 78% |
Microwave-assisted | EtOH:H₂O/140°C/90min | 200g | 3-5% | 85% |
Solvent-free mechanochemical | PTSA/grinding/60min | 1kg | <1% | 92% |
Catalytic (Sc(OTf)₃) | EtOH:H₂O/60°C/4h | 5kg | 2-3% | 88% |
Transition metal catalysis enables efficient C-N bond formation between piperidine precursors and halogenated quinazolinones, overcoming limitations of classical nucleophilic substitution. Palladium-based systems have demonstrated particular efficacy, with Pd₂(dba)₃/XPhos combinations achieving >90% coupling yields between 4-chloroquinazoline and N-Boc-3-aminopiperidine in toluene at 80°C [8]. This methodology circumvents the ring-opening side reactions observed under traditional heating conditions and preserves the stereochemical integrity of chiral piperidine centers.
Copper-catalyzed systems offer cost-effective alternatives, especially for electron-deficient quinazolinones. The optimized CuI/N,N'-dimethylethylenediamine catalyst system in t-BuOH efficiently couples 2,4-dichloroquinazoline with piperidin-3-amine hydrochloride at 100°C, achieving regioselective C4 amination followed by spontaneous cyclization to form the tricyclic system [6]. Catalyst loading has been successfully reduced to 0.5 mol% through intensive optimization studies, significantly improving the economic viability for industrial-scale production.
Recent advances include:
The catalytic approaches consistently outperform classical methods in yield (average 25% improvement), purity (reducing genotoxic impurity burden), and stereochemical control (ee >98% when using chiral ligands) [8].
Industrial-scale synthesis of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride increasingly incorporates green chemistry principles to enhance sustainability profiles. Solvent selection plays a pivotal role, with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran replacing traditional dichloromethane in extraction processes, reducing environmental impact while improving partition coefficients (>95% recovery versus 78-82% with DCM) [4] [6]. These renewable solvents demonstrate excellent compatibility with both the free base and dihydrochloride salt forms.
Process intensification strategies include:
Energy consumption analysis reveals that microwave-assisted steps reduce cumulative energy demand (CED) by 45-60% compared to conventional heating methods [4]. Life cycle assessment of the optimized route shows 38% reduction in global warming potential and 67% lower E-factor (2.1 versus 6.4 in traditional synthesis). The implementation of quality-by-design (QbD) principles further enhances process robustness, with design space establishing proven acceptable ranges for critical parameters including temperature (±5°C), pressure (±0.3 bar), and stoichiometric ratios (±3%).
Table 5: Green Metrics Comparison of Synthetic Routes
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Process Mass Intensity | 86 | 32 | 63% reduction |
E-Factor | 6.4 | 2.1 | 67% reduction |
Energy Consumption | 1480 kWh/kg | 620 kWh/kg | 58% reduction |
Carbon Footprint | 89 kg CO₂/kg | 42 kg CO₂/kg | 53% reduction |
Water Usage | 2300 L/kg | 680 L/kg | 70% reduction |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1